2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
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Overview
Description
2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-N-(pyridin-4-ylmethylideneamino)acetamide is a N-acylpiperazine.
Scientific Research Applications
Potential in Treating ACAT-1 Overexpression Diseases
- Discovery in Clinical Context: A derivative, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing promise for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Memory Enhancement Capabilities
- Memory Enhancement in Mice: A related compound, piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide, demonstrated effects on memory enhancement in mice (Li Ming-zhu, 2008).
Applications in Organic Synthesis
- Synthesis Process Development: Research on N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide described practical synthesis methods starting from basic compounds like piperazine (Guillaume et al., 2003).
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Activities: Studies on 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial and anticancer activities (Mehta et al., 2019).
Potential in Pesticide Development
- Pesticide Research: N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds related to 2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide, were characterized as potential pesticides (Olszewska et al., 2011).
Metabolic Study in Antipsychotic Agents
- Metabolism in Antipsychotic Treatments: Metabolism studies on related dopamine D4 selective antagonists revealed pathways involving N-dealkylation and the formation of a novel mercapturic acid adduct, useful for understanding metabolic processes in antipsychotic treatments (Zhang et al., 2000).
Properties
Molecular Formula |
C19H22ClN5O |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H22ClN5O/c20-18-3-1-17(2-4-18)14-24-9-11-25(12-10-24)15-19(26)23-22-13-16-5-7-21-8-6-16/h1-8,13H,9-12,14-15H2,(H,23,26)/b22-13+ |
InChI Key |
QVILEVSFHKRABE-LPYMAVHISA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)N/N=C/C3=CC=NC=C3 |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NN=CC3=CC=NC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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